4-(Triazol-1-yl)butanoic acid;hydrochloride
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Overview
Description
4-(Triazol-1-yl)butanoic acid;hydrochloride is a chemical compound with the empirical formula C6H10ClN3O2 and a molecular weight of 191.62. It is a solid compound that is often used in early discovery research due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through the formation of a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine . .
Result of Action
Some studies suggest that related compounds may exhibit inhibitory activities against certain cancer cell lines , but it is unclear if these effects are applicable to 4-(Triazol-1-yl)butanoic acid hydrochloride.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Triazol-1-yl)butanoic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triazol-1-yl)butanoic acid;hydrochloride typically involves the reaction of butanoic acid with triazole under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Triazol-1-yl)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Triazol-1-yl)butanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Triazol-1-yl)butanoic acid;hydrochloride include:
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride
- 4-(1H-1,2,4-Triazol-1-yl)aniline
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGDJXXBCOCINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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